molecular formula C11H12O3S B8798980 (S)-2-Acetylthio-3-phenylpropionic Acid

(S)-2-Acetylthio-3-phenylpropionic Acid

Katalognummer: B8798980
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: UOVSNFYJYANSNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2®-Acetylthio-benzenepropanoic acid is an organic compound with a complex structure that includes an acetylthio group attached to a benzene ring and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2®-Acetylthio-benzenepropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of thiol groups followed by the introduction of the benzene ring and propanoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2®-Acetylthio-benzenepropanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2®-Acetylthio-benzenepropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group into a sulfonic acid group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2®-Acetylthio-benzenepropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2®-Acetylthio-benzenepropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzene ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acetylthio derivatives and benzenepropanoic acid analogs. Examples are:

  • 2(S)-Acetylthio-benzenepropanoic acid
  • 2®-Acetylthio-benzenebutanoic acid

Uniqueness

2®-Acetylthio-benzenepropanoic acid is unique due to its specific stereochemistry and the presence of both acetylthio and propanoic acid groups

Eigenschaften

Molekularformel

C11H12O3S

Molekulargewicht

224.28 g/mol

IUPAC-Name

2-acetylsulfanyl-3-phenylpropanoic acid

InChI

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)

InChI-Schlüssel

UOVSNFYJYANSNI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.